molecular formula C8H8N2O2 B14536567 Methyl 5-cyanopyridine-1(2H)-carboxylate CAS No. 62218-42-2

Methyl 5-cyanopyridine-1(2H)-carboxylate

Cat. No.: B14536567
CAS No.: 62218-42-2
M. Wt: 164.16 g/mol
InChI Key: RSDAGWYXLQYRMD-UHFFFAOYSA-N
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Description

Properties

CAS No.

62218-42-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 5-cyano-2H-pyridine-1-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)10-4-2-3-7(5-9)6-10/h2-3,6H,4H2,1H3

InChI Key

RSDAGWYXLQYRMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC=CC(=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyanopyridine-1(2H)-carboxylate typically involves the reaction of 5-cyanopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyanopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of amides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Amides: Formed from nucleophilic substitution reactions.

    Amines: Formed from reduction reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Methyl 5-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyanopyridine-1(2H)-carboxylate is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The cyano group and ester group serve as reactive sites, allowing the compound to interact with various nucleophiles and reducing agents. These interactions can lead to the formation of new chemical bonds and the generation of diverse products with potential biological activity.

Comparison with Similar Compounds

Key Limitations in the Provided Evidence

The sole evidence provided () describes cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a structurally and functionally distinct compound from Methyl 5-cyanopyridine-1(2H)-carboxylate. Critical differences include:

  • Structural dissimilarity: focuses on a bicyclic pyrrole derivative with a tert-butyl carboxylate group, while the target compound is a monocyclic pyridine derivative with a cyano and methyl carboxylate substituent.
  • Lack of comparative data: No physicochemical, synthetic, or functional comparisons are provided in the evidence.

Recommended Approach for Fulfilling the Query

To address the query comprehensively, the following steps are necessary:

Literature Review of this compound

  • Synthesis and applications : Investigate its role as an intermediate in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals.
  • Physicochemical properties : Melting point, solubility, stability, and spectroscopic data (e.g., NMR, IR).

Comparative Analysis with Structurally Similar Compounds

Examples of analogs to compare:

Methyl 3-cyanopyridine-2-carboxylate Compare substituent positions (cyano at C5 vs. C3) and electronic effects.

Ethyl 5-cyanopyridine-1(2H)-carboxylate Assess ester group variations (methyl vs. ethyl) on reactivity and bioavailability.

5-Cyanopyridine derivatives (e.g., 5-cyano-2-hydroxypyridine) Evaluate functional group impacts on biological activity or synthetic utility.

Data Tables and Research Findings

A hypothetical table (for illustration) might include:

Compound Name Molecular Formula Melting Point (°C) Solubility (mg/mL) Key Applications Reference
This compound C8H6N2O2 145–148 12.5 (DMSO) Intermediate in drug synthesis [Hypothetical]
Methyl 3-cyanopyridine-2-carboxylate C8H6N2O2 162–165 8.2 (DMSO) Catalysis studies [Hypothetical]
Ethyl 5-cyanopyridine-1(2H)-carboxylate C9H8N2O2 130–133 18.0 (DMSO) Agrochemical research [Hypothetical]

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